Tenivastatin calcium

HMG-CoA Reductase IC50 Statin Potency

Tenivastatin calcium (CAS 151006-18-7), the active hydroxy acid pharmacophore of simvastatin, bypasses prodrug activation for direct HMG-CoA reductase inhibition (IC50 1-2 nM). It is the essential reference standard for Simvastatin EP Impurity A Calcium Salt, required for pharmacopeial method validation and quality control. - Eliminates inter-individual variability in prodrug conversion, ensuring reproducible in vitro HMGCR studies. - Defined impurity profile and potent, predictable inhibition make it the preferred analytical and pharmacological tool. - Available as a high-purity (>98%) reference standard with cold-chain shipping to maintain integrity.

Molecular Formula C50H78CaO12
Molecular Weight 911.2 g/mol
CAS No. 151006-18-7
Cat. No. B1250655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenivastatin calcium
CAS151006-18-7
Molecular FormulaC50H78CaO12
Molecular Weight911.2 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2]
InChIInChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1
InChIKeyFGHWDPOUOIKHKK-XQOMDNQHSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenivastatin Calcium Procurement & Scientific Overview


Tenivastatin calcium (CAS 151006-18-7), also known as simvastatin acid calcium salt, is the active pharmacophore of the lactone prodrug simvastatin, belonging to the statin class of HMG-CoA reductase (HMGCR) inhibitors [1]. As a second-generation statin, it functions as a potent, reversible, competitive inhibitor of HMGCR (IC50 1-2 nM), the rate-limiting enzyme in cholesterol biosynthesis, thereby reducing endogenous cholesterol production and upregulating hepatic LDL receptors [2][3]. It is specifically designated by the USAN as 'Tenivastatin calcium' and serves a critical role as a primary reference standard (Simvastatin EP Impurity A Calcium Salt) for analytical quality control in pharmaceutical development [4].

Tenivastatin Calcium Substitution Limitations


Direct substitution of Tenivastatin calcium with its lactone prodrug, simvastatin, or other statin alternatives is scientifically invalid due to critical differences in molecular pharmacology and analytical utility. Pharmacologically, Tenivastatin is the active hydroxy acid metabolite of simvastatin, possessing direct HMGCR inhibitory activity without requiring in vivo metabolic activation via hepatic esterases [1][2]. This bypasses inter-individual variability in prodrug activation, offering a more predictable direct pharmacological tool. Furthermore, its defined role as a pharmacopeial impurity standard (Simvastatin EP Impurity A) makes it essential for analytical method validation and quality control, where substituting a prodrug or a structurally unrelated statin would fail to meet regulatory requirements for specificity and traceability . In research contexts, its unique interaction with transporters like OATP3A1 in cardiomyocytes confers distinct cellular uptake and ROS-modulating effects that cannot be replicated by prodrugs or other class members [3].

Tenivastatin Calcium Comparative Evidence


HMG-CoA Reductase Inhibition Potency

Tenivastatin calcium (simvastatin acid) demonstrates potent inhibition of human HMG-CoA reductase with an IC50 of 1-2 nM, which is comparable to atorvastatin (IC50 1.16 nM) but notably less potent than rosuvastatin (IC50 0.16 nM) in the same assay context [1][2]. This positions Tenivastatin as a high-potency tool compound distinct from the ultra-high potency of rosuvastatin, offering a differentiated potency profile for dose-response studies.

HMG-CoA Reductase IC50 Statin Potency

OATP1B1 Transporter Interaction

Tenivastatin calcium is a substrate for the hepatic influx transporter OATP1B1, with an IC50 of 3.6 μM for inhibiting OATP1B1-mediated uptake in vitro, indicating a moderate interaction potential [1]. In contrast, the prodrug simvastatin shows a much weaker interaction with an IC50 of 34.3 μM under comparable assay conditions [2]. This 9.5-fold difference in OATP1B1 IC50 values highlights Tenivastatin's significantly greater affinity for this clinically relevant transporter, which mediates statin uptake into hepatocytes and influences drug-drug interaction profiles.

OATP1B1 Hepatic Uptake Drug Transport

Cardioprotective ROS Modulation

Tenivastatin calcium demonstrates a dose-dependent reduction in indoxyl sulfate-mediated reactive oxygen species (ROS) production in human cardiomyocytes, achieving a decrease of 8.9% to 43% over a concentration range of 0.1-20 μM . This direct cellular effect is mediated by the active acid form and is a key differentiator from the prodrug simvastatin, which requires metabolic activation to exert this pharmacological action. No comparable ROS modulation data was identified for the prodrug in this specific human cardiomyocyte assay.

Reactive Oxygen Species Cardiomyocytes Pleiotropic Effects

Analytical Reference Standard Identity

Tenivastatin calcium is officially designated as 'Simvastatin EP Impurity A Calcium Salt' and is a fully characterized reference standard compliant with regulatory guidelines (USP/EP) . This specific identity is non-interchangeable with generic simvastatin API, which is the lactone prodrug. The compound is used for analytical method development, validation (AMV), and quality control (QC) to ensure traceability against pharmacopeial standards, with a defined CAS number (151006-18-7) and storage requirement (2-8°C, hygroscopic) .

Reference Standard Impurity Analysis Quality Control

Tenivastatin Calcium Research & Industrial Use Cases


Direct HMGCR Inhibition in Cellular Models

Tenivastatin calcium is the preferred tool for in vitro studies requiring direct HMGCR inhibition without the confounding factor of prodrug activation. Its potent IC50 (1-2 nM) allows for robust inhibition at low concentrations, and its established ability to reduce ROS production in human cardiomyocytes (8.9-43% reduction at 0.1-20 μM) provides a validated functional assay endpoint [1].

OATP1B1 Transporter Interaction Studies

Given its 9.5-fold lower IC50 (3.6 μM) for OATP1B1 inhibition compared to simvastatin prodrug (34.3 μM), Tenivastatin calcium serves as a more sensitive and relevant probe for studying hepatic uptake transporter interactions and for validating in vitro transporter assays [2][3].

Pharmaceutical Quality Control and Impurity Profiling

As the designated 'Simvastatin EP Impurity A Calcium Salt', Tenivastatin calcium is the essential reference standard for developing and validating analytical methods (e.g., HPLC, UPLC) to detect and quantify this specific impurity in simvastatin drug substance and finished products, ensuring compliance with pharmacopeial monographs .

Technical Documentation Hub

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